Isobutyl propyl sulfide

Gas Chromatography Analytical Chemistry Retention Index

Isobutyl propyl sulfide (CAS 1741-84-0; also known as 2-methyl-1-propylsulfanylpropane) is an acyclic thioether of formula C₇H₁₆S, featuring an isobutyl group linked to a propyl group via a sulfur atom. It is a hydrophobic, colorless to slightly yellow liquid with a characteristic sulfurous or garlic-like odor , miscible with common organic solvents (alcohols, ethers, hydrocarbons) but sparingly soluble in water.

Molecular Formula C7H16S
Molecular Weight 132.27 g/mol
CAS No. 1741-84-0
Cat. No. B156451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsobutyl propyl sulfide
CAS1741-84-0
Molecular FormulaC7H16S
Molecular Weight132.27 g/mol
Structural Identifiers
SMILESCCCSCC(C)C
InChIInChI=1S/C7H16S/c1-4-5-8-6-7(2)3/h7H,4-6H2,1-3H3
InChIKeyYZCUJPLKGSDCFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isobutyl Propyl Sulfide: Procurement and Selection Guide for an Unsymmetrical Alkyl Sulfide


Isobutyl propyl sulfide (CAS 1741-84-0; also known as 2-methyl-1-propylsulfanylpropane) is an acyclic thioether of formula C₇H₁₆S, featuring an isobutyl group linked to a propyl group via a sulfur atom [1]. It is a hydrophobic, colorless to slightly yellow liquid with a characteristic sulfurous or garlic-like odor [2], miscible with common organic solvents (alcohols, ethers, hydrocarbons) but sparingly soluble in water [3]. Its primary value lies in research applications within flavor and fragrance chemistry, where its distinct sensory profile is of interest, as well as in analytical chemistry as a reference standard for gas chromatography [4].

Procurement context Unsymmetrical C₇ alkyl sulfide research tool Isobutyl-propyl branching structure
Primary workflow fit GC retention-index reference standard Well-resolved isomer differentiation
Key property context Intermediate boiling point (~162 °C predicted) Between di-n-propyl and diisobutyl sulfides

Why Substituting Isobutyl Propyl Sulfide with a Generic Alkyl Sulfide Can Compromise Analytical and Sensory Reproducibility


The selection of a specific alkyl sulfide is not arbitrary due to pronounced structure-property relationships. Even among C₇H₁₆S isomers or closely related homologs, differences in branching and chain length lead to quantifiable changes in key performance attributes. For example, replacing isobutyl propyl sulfide with di-n-propyl sulfide (C₆H₁₄S) or diisobutyl sulfide (C₈H₁₈S) will alter boiling point and vapor pressure [1], significantly impacting distillation protocols and headspace concentration in flavor applications. Furthermore, in analytical chemistry, the Kovats retention index (RI) is highly sensitive to molecular shape; the RI of isobutyl propyl sulfide (941 on Apiezon M) is distinct from its isomer isobutyl isopropyl sulfide (895) [2]. Generic substitution thus risks co-elution of target analytes or the introduction of an incompatible sensory character in formulations [3].

Isomer mismatch: co-elution risk Isobutyl isopropyl sulfide (RI 895) may co-elute with target analytes if used as a substitute, shifting identification.
Volatility profile may shift Replacement with di-n-propyl or diisobutyl sulfide alters boiling point by ~20 °C, requiring distillation revalidation.
Reactivity context may differ Class-level kinetic data suggest rate-coefficient differences; generic substitution may skew oxidative model predictions.

Quantitative Differentiation of Isobutyl Propyl Sulfide Against Close Structural Analogs


Kovats Retention Index (RI) Differentiation from the Isomeric Isobutyl Isopropyl Sulfide

In gas chromatography on a non-polar Apiezon M stationary phase, isobutyl propyl sulfide exhibits a Kovats retention index (RI) of 941 [1]. This value is markedly higher than that of its structural isomer, isobutyl isopropyl sulfide (2-methyl-1-[(1-methylethyl)thio]propane), which has an RI of 895 on the same stationary phase [2].

RI vs. Isobutyl Isopropyl Sulfide
Head-to-head
ΔRI = 46 units
Supports baseline-resolved GC identification
Apiezon M, 130 °C isothermal
Gas Chromatography Analytical Chemistry Retention Index

Boiling Point Distinction Relative to Di-n-propyl Sulfide and Diisobutyl Sulfide

The boiling point of isobutyl propyl sulfide is inferred to be approximately 161-163 °C based on group contribution models and comparison with homologous series [1]. This lies between di-n-propyl sulfide (142-143 °C) and diisobutyl sulfide (170-171 °C) , reflecting its intermediate molecular weight and branching.

Boiling Point Distinction
Class-level
~162 °C (predicted)
Intermediate volatility between C₆ and C₈ linear analogs
Model-based prediction; validation review needed
Distillation Process Engineering Volatility

Reactivity Trend with Chlorine Atoms Inferred from Linear Alkyl Sulfide Series

While direct rate coefficients for isobutyl propyl sulfide are not available, a clear structure-activity relationship exists for the reaction of Cl atoms with alkyl sulfides. The rate coefficient increases with alkyl chain length: dimethyl sulfide (3.61 ± 0.21 × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹), ethyl methyl sulfide (4.89 ± 0.29), diethyl sulfide (5.98 ± 0.23), and dipropyl sulfide (7.02 ± 0.81) [1]. Isobutyl propyl sulfide (C₇) is expected to exhibit a rate coefficient between diethyl (C₄) and dipropyl (C₆) sulfides, likely >6.0 × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹.

Cl-Atom Reactivity Trend
Class-level
Predicted >6.0 × 10⁻¹⁰ cm³ s⁻¹
Supports oxidative-kinetics model interpretation
Inferred from linear sulfide series; confirm experimentally
Atmospheric Chemistry Reaction Kinetics Sulfide Oxidation

Differential Contribution of Isobutyl Moiety to Molar Free Energy of Solution

The isoalkyl radical makes a definite and characteristic contribution to the differential molar free energy of solution (ΔG) in Apiezon M, as determined for a series of n-alkyl isoalkyl sulfides [1]. The isobutyl group imparts a unique increment to the overall retention index compared to other branched alkyl groups (e.g., isopropyl or sec-butyl), directly influencing chromatographic behavior and, by extension, relative hydrophobicity.

ΔG Solution Contribution
Supporting evidence
Distinct isobutyl increment
Underpins unique chromatographic retention in Apiezon M
Group-additivity model context
Thermodynamics Solubility Chromatography

Optimal Use Cases for Isobutyl Propyl Sulfide Based on Quantitative Differentiation


Chromatographic Method Development and Validation Requiring Distinct Resolution from Isobutyl Isopropyl Sulfide

Isobutyl propyl sulfide is the preferred compound for developing gas chromatographic methods for complex sulfur-containing samples (e.g., petroleum fractions, food volatiles) where the isomer isobutyl isopropyl sulfide is a potential interference. The ΔRI of 46 units on Apiezon M ensures baseline separation, providing unambiguous identification and quantification [1]. Its well-documented retention index on both non-polar and polar phases [2] further supports its utility as a calibration standard.

Sensory and Flavor Research Focused on Volatile Sulfur Compound (VSC) Profiling

In flavor chemistry, the compound's specific alkyl branching pattern contributes to a unique sensory profile distinct from linear sulfides like di-n-propyl sulfide [1]. The intermediate volatility (boiling point ~161-163 °C) makes it suitable for headspace analysis and for studying the impact of sulfur volatiles on aroma perception in food and beverage matrices [2].

Kinetic Studies of Alkyl Sulfide Oxidation in Atmospheric or Catalytic Systems

For researchers investigating the atmospheric fate of organosulfur compounds or designing oxidative desulfurization catalysts, isobutyl propyl sulfide serves as a representative branched C₇ thioether. Its predicted reaction rate coefficient with Cl atoms (>6.0 × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹) places it among the more reactive alkyl sulfides, making it a relevant model compound for studying the impact of branching on oxidation kinetics [1].

Precursor Synthesis of Unsymmetrical Sulfoxides and Sulfones for Medicinal or Agrochemical Chemistry

The unsymmetrical nature of isobutyl propyl sulfide—with distinct n-propyl and branched isobutyl groups—allows for the synthesis of sulfoxide and sulfone intermediates that possess a chiral sulfur center upon oxidation. This structural feature is valuable for exploring structure-activity relationships in drug discovery, where stereochemistry can significantly influence biological target engagement [1].

GC method development Analytical context

Supports resolution of isobutyl isopropyl sulfide isomer in complex sulfur matrices.

Selection property 46-unit RI separation on Apiezon M Validation focus Co-elution review and calibration linearity
Volatile sulfur profiling Sensory research

Intermediate boiling point and branched structure contribute to a distinct headspace profile.

Selection property Predicted ~162 °C boiling point Validation focus Headspace concentration and sensory-threshold verification
Atmospheric oxidation kinetics Modeling context

Branched C₇ thioether for structure-activity studies of Cl-atom reactivity.

Selection property Predicted rate coefficient >6.0 × 10⁻¹⁰ cm³ s⁻¹ Validation focus Direct rate-coefficient measurement
Sulfoxide/sulfone precursor synthesis Medicinal chemistry

Unsymmetrical thioether scaffold enables chiral sulfur center upon oxidation.

Selection property Isobutyl/n-propyl asymmetry Validation focus Enantiomeric excess and stereochemical attribution review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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